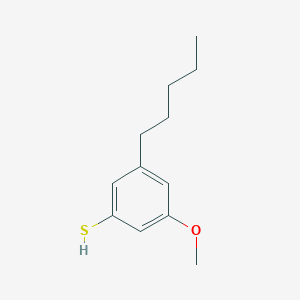
3-Methoxy-5-pentylbenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-pentylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols It features a benzene ring substituted with a methoxy group at the 3-position, a pentyl chain at the 5-position, and a thiol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-pentylbenzene-1-thiol can be achieved through several steps involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes Friedel-Crafts alkylation with pentyl chloride to introduce the pentyl group.
Methoxylation: The resulting compound is then methoxylated using methanol and a suitable catalyst.
Thiol Substitution: Finally, the compound is treated with thiolating agents to introduce the thiol group at the 1-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-pentylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the methoxy group or the thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: De-methoxylated or de-thiolated compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Methoxy-5-pentylbenzene-1-thiol has shown potential in the development of pharmaceutical compounds. Its structural properties allow it to interact with biological systems effectively. Notably, thiols are known for their roles in redox reactions and as nucleophiles, making them valuable in drug design.
Antimicrobial Activity
Research indicates that thiol compounds can exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophenols can inhibit the growth of various bacteria and fungi. The lipophilicity of this compound may enhance its penetration into lipid membranes, thereby increasing its effectiveness against microbial pathogens .
Antioxidant Properties
Thiol compounds are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress within cells. This property is particularly beneficial in developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Materials Science
In materials science, this compound is being explored for its potential use in synthesizing advanced materials.
Functionalized Surfaces
The compound can be utilized to create functionalized surfaces that enhance the properties of materials used in sensors and catalysis. Thiols are often employed to modify surfaces due to their ability to form stable bonds with metals, leading to improved performance in various applications .
Nanotechnology
Nanoparticles functionalized with thiol groups have been studied for their applications in drug delivery systems. The incorporation of this compound into nanoparticle formulations may improve drug solubility and stability while providing targeted delivery mechanisms .
Environmental Applications
The environmental implications of this compound are significant, particularly concerning its role in pollutant degradation.
Pollutant Remediation
Thiols have been investigated for their ability to bind heavy metals and other pollutants, facilitating their removal from contaminated environments. The application of this compound in bioremediation efforts could enhance the efficacy of existing methods for cleaning up hazardous waste sites .
Sensor Development
The sensitivity of thiols to environmental changes makes them suitable candidates for developing sensors that detect pollutants or toxins in air and water. Research into the integration of this compound into sensor technology is ongoing, with promising results reported in preliminary studies .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-5-pentylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The methoxy and pentyl groups contribute to the compound’s hydrophobicity and ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-pentylbenzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-Methoxy-5-pentylbenzene-1-amine: Contains an amine group instead of a thiol group.
3-Methoxy-5-pentylbenzene-1-sulfonic acid: Features a sulfonic acid group instead of a thiol group.
Uniqueness
3-Methoxy-5-pentylbenzene-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs
Properties
CAS No. |
60272-74-4 |
|---|---|
Molecular Formula |
C12H18OS |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
3-methoxy-5-pentylbenzenethiol |
InChI |
InChI=1S/C12H18OS/c1-3-4-5-6-10-7-11(13-2)9-12(14)8-10/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
OLZOTKTWABXGJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)S)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















